molecular formula C10H15ClN2 B1409295 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride CAS No. 1704096-14-9

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Cat. No. B1409295
M. Wt: 198.69 g/mol
InChI Key: XALLOWAPJBLBJC-UHFFFAOYSA-N
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Description

“2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is structurally similar to known stimulants .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be analyzed based on its formula, C10H15ClN2 . The compound contains a pyridine ring and a pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactivity of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be inferred from related compounds. For instance, simple pyrrolidine derivatives have been reacted with cinnamaldehyde to produce tricyclic products .

Scientific Research Applications

Synthesis and Structural Studies

  • Thioanalogues of N-1-Methylanabasine and Nicotine: The synthesis, spectral characteristics, and structures of compounds related to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride were explored, using techniques like NMR, IR, UV, mass spectroscopy, and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Coordination Chemistry and Ligand Synthesis

  • Optically Active Triamines Synthesis: Studies on the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which relate to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride, were conducted. The equilibrium behavior in solution and CuII complex formation were investigated (Bernauer et al., 1993).

Analytical Techniques and Derivatization

  • Identification and Derivatization of Selected Cathinones: The study identified and examined properties of novel hydrochloride salts of cathinones, which are structurally similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride, through various analytical techniques like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).

Heterocyclic Compound Synthesis and Biological Applications

  • Pyrrolidines Synthesis and Application: Pyrrolidines, which include structures similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride, have been studied for their synthesis and biological effects. They find applications in medicine and industry, for example as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Crystal Structure and Computational Studies

  • Computational Study of Mannich Base: The equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride were investigated. This study provided insights into the antioxidant activity and molecular structure of the compound (Boobalan et al., 2014).

Corrosion Inhibition and Surface Chemistry

  • Urea-Derived Mannich Bases as Corrosion Inhibitors: Mannich bases including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, which are structurally related to 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride, were synthesized and examined for their effectiveness as corrosion inhibitors on mild steel surfaces (Jeeva et al., 2015).

Future Directions

The future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyridine and pyrrolidine rings, could be of interest in drug discovery .

properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLOWAPJBLBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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